5-Fluorouridine
Overview
Description
Synthesis Analysis
The synthesis of 5-Fluorouridine and its derivatives involves several key techniques and reactions. A notable method includes the condensation of 2,4-bis-O-trimethylsilyl derivatives of corresponding pyrimidine bases with protected 4-thio-D-ribofuranosyl chloride to produce 4'-thio-5-fluorouridine among other derivatives (Bobek, Bloch, Parthasarathy, & Whistler, 1975). Another synthesis route described involves the fluorination of 2′,3′-di-O-acetyl-5′-deoxyuridine with [18F] F2 or CH3 CO218F to produce 5′-deoxy-5-[18F] fluorouridine (Shiue, Wolf, & Friedkin, 1984).
Molecular Structure Analysis
The molecular structure of 5-Fluorouridine has been analyzed through various techniques, including X-Ray crystallography. Studies reveal that substitution in the nucleoside structure, such as replacing oxygen with sulfur in the carbohydrate ring, significantly alters its conformation (Bobek et al., 1975).
Chemical Reactions and Properties
5-Fluorouridine undergoes unique chemical reactions, such as its conversion into two isomeric hydrated products by the pseudouridine synthase TruB. This reaction, which involves epimerization at the pentose ring, provides insights into the potential mechanisms of pseudouridine synthesis (Miracco & Mueller, 2011).
Physical Properties Analysis
The physical properties of 5-Fluorouridine, including its stability and solubility, are crucial for its handling and application in various scientific research areas. For example, the stability of 5'-[2-(2-Nitrophenyl)-2-methylpropionyl]-2'-deoxy-5-fluorouridine in phosphate buffer and human serum and its quick release of the parent drug upon mild chemical reduction highlight its controlled reactivity (Hu, Liu, & Hacking, 2000).
Chemical Properties Analysis
The chemical behavior of 5-Fluorouridine, particularly its interactions and transformations, is of great interest. Its utilization by the pseudouridine synthase TruB, converting it into hydrated products, sheds light on the complex biochemistry of RNA modification and suggests alternative mechanisms for pseudouridine generation (Miracco & Mueller, 2011).
Scientific Research Applications
Nuclear Dynamics in Neurons : It has been used to study the nuclear organization and dynamics of gene expression in rat trigeminal ganglia neurons, providing insights into gene expression in mammalian neurons (Casafont et al., 2006).
Pre-mRNA Splicing : 5-Fluorouridine can significantly inhibit pre-mRNA splicing due to reduced efficiency, which is a valuable insight for understanding RNA processing (Patton, 1994).
Inhibiting Bacterial Virulence : It's effective in inhibiting Pseudomonas aeruginosa virulence by disrupting bacterial RNA metabolism and pyoverdine biosynthesis, offering potential as an antivirulent treatment for infections (Kirienko et al., 2016).
Cancer Therapy : Its efficacy in treating murine leukemias, especially in cells with low uridine phosphorylase levels, highlights its potential in cancer treatment (Kessel et al., 1971). Additionally, it has shown promise as an antitumor agent in treating Ehrlich ascites tumors in mice, suggesting potential for clinical cancer therapy applications (Armstrong & Diasio, 1980).
RNA Metabolism and Maturation : 5-Fluorouridine has been found to be a more potent inhibitor of ribosomal RNA maturation than 5-fluorouracil, indicating its effectiveness in RNA-related processes (Wilkinson & Pitot, 1973).
Biotechnological Applications : Recombinant Escherichia coli with high pyrimidine nucleoside phosphorylase activity can efficiently produce 5-fluorouridine, which is useful in the preparation of antiviral and antitumor drugs (Tang et al., 2010).
Monitoring Drug Metabolism : 19F NMR has been used for non-invasive monitoring of 5-fluorouracil metabolism in tumors and the liver, improving understanding of cancer treatment strategies (Stevens et al., 1984).
Antitumor Activity in Conjugates : 2-Deoxy-5-fluorouridine-monoclonal antibody conjugates show high in vitro antitumor activity and specificity, suggesting potent in vivo activity against various cancers (Goerlach et al., 1991).
Gene Expression and Apoptosis : 5-Fluorouridine-induced apoptosis involves diverse gene expression changes, providing insights into its mechanisms of cytotoxicity beyond global RNA synthesis/processing inhibition (Schmittgen et al., 2005).
Analytical Methods : Advanced analytical methods have been developed for detecting 5-fluorouracil and its metabolites in biological samples, essential for studying its pharmacokinetics and therapeutic efficacy (Semail et al., 2020).
Safety And Hazards
- Toxicity : 5-Fluorouridine is cytotoxic and can cause adverse effects such as myelosuppression, gastrointestinal disturbances, and mucositis.
- Metabolism : It is primarily metabolized in the liver.
- Drug Interactions : Interactions with other medications may occur due to its impact on RNA synthesis.
8.
Future Directions
Research on 5-Fluorouridine continues to explore its potential in cancer therapy, especially in combination with other agents. Efforts are underway to enhance its selectivity and reduce toxicity. Additionally, investigations into novel delivery methods and targeted formulations are ongoing.
properties
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5-,6-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIDNBAQOFJWCA-UAKXSSHOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4040397 | |
Record name | 5-Fluorouridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4040397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluorouridine | |
CAS RN |
316-46-1 | |
Record name | 5-Fluorouridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=316-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluorouridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000316461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-fluorouridine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01629 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 5-Fluorouridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4040397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-fluorouridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.693 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-FLUOROURIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K0M952561 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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